3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone
Brand Name: Vulcanchem
CAS No.: 303776-75-2
VCID: VC21151769
InChI: InChI=1S/C17H13N3O4S/c1-20-12-8-4-2-6-10(12)15(21)14(17(20)22)16-18-11-7-3-5-9-13(11)25(23,24)19-16/h2-9,18-19H,1H3/b16-14+
SMILES: CN1C2=CC=CC=C2C(=O)C(=C3NC4=CC=CC=C4S(=O)(=O)N3)C1=O
Molecular Formula: C17H13N3O4S
Molecular Weight: 355.4 g/mol

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone

CAS No.: 303776-75-2

Cat. No.: VC21151769

Molecular Formula: C17H13N3O4S

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone - 303776-75-2

Specification

CAS No. 303776-75-2
Molecular Formula C17H13N3O4S
Molecular Weight 355.4 g/mol
IUPAC Name (3E)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-ylidene)-1-methylquinoline-2,4-dione
Standard InChI InChI=1S/C17H13N3O4S/c1-20-12-8-4-2-6-10(12)15(21)14(17(20)22)16-18-11-7-3-5-9-13(11)25(23,24)19-16/h2-9,18-19H,1H3/b16-14+
Standard InChI Key MOSMPARBRZZIBS-JQIJEIRASA-N
Isomeric SMILES CN1C2=CC=CC=C2C(=O)/C(=C\3/NC4=CC=CC=C4S(=O)(=O)N3)/C1=O
SMILES CN1C2=CC=CC=C2C(=O)C(=C3NC4=CC=CC=C4S(=O)(=O)N3)C1=O
Canonical SMILES CN1C2=CC=CC=C2C(=O)C(=C3NC4=CC=CC=C4S(=O)(=O)N3)C1=O

Introduction

Chemical Properties and Structure

Basic Chemical Information

3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone is a heterocyclic compound with several functional groups that contribute to its biological activity. The comprehensive chemical information for this compound is detailed in the table below:

PropertyInformation
Chemical Name3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone
CAS Number303776-75-2
Molecular FormulaC17H13N3O4S
Molecular Weight355.37 g/mol
Physical StateSolid
SolubilityNo data available
Storage ConditionsStable at room temperature

The compound is characterized by its complex heterocyclic structure that includes a benzothiadiazine moiety linked to a quinolinone ring system, with additional functional groups including hydroxyl and methyl substituents .

Structural Features

The molecular structure of 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone consists of two primary components: a 1,1-dioxido-2H-1,2,4-benzothiadiazine ring system and a 4-hydroxy-1-methyl-2(1H)-quinolinone moiety. These structural components are crucial for the compound's biological activity.

Key structural features include:

  • A benzothiadiazine ring with dioxido groups at the 1,1-position

  • A quinolinone core structure with a methyl substituent at the 1-position

  • A hydroxyl group at the 4-position of the quinolinone ring

  • A connecting bond between the benzothiadiazine 3-position and the quinolinone 3-position

These structural elements create a molecule with specific binding properties that contribute to its pharmaceutical potential, particularly in targeting viral enzymes .

Biological Activity and Mechanism of Action

Antiviral Properties

3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone has demonstrated significant antiviral properties, specifically as an inhibitor of the RNA-dependent RNA polymerase enzyme encoded by the Hepatitis C virus (HCV) . This enzyme is essential for viral replication, making its inhibition a valuable strategy for antiviral therapy.

The compound's inhibitory action on HCV polymerase disrupts the viral replication cycle, potentially preventing the progression of Hepatitis C infection. This mechanism has generated considerable interest in the compound as a potential therapeutic agent for HCV treatment.

Mechanism of Action at the Molecular Level

At the molecular level, 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone is believed to interact with specific binding sites on the HCV RNA-dependent RNA polymerase. The interaction is facilitated by the compound's unique structural features:

  • The benzothiadiazine moiety likely engages with hydrophobic pockets within the enzyme structure

  • The dioxido groups may form hydrogen bonds with amino acid residues in the enzyme active site

  • The hydroxyl group at the 4-position of the quinolinone ring potentially participates in additional hydrogen bonding interactions

  • The methyl group at the 1-position may enhance membrane permeability and binding affinity

These molecular interactions collectively inhibit the polymerase activity, preventing the synthesis of viral RNA and subsequently blocking viral replication .

Structure-Activity Relationships

Comparison with Related Compounds

Understanding the relationship between chemical structure and biological activity is crucial for drug development. The table below compares 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone with structurally related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesNotes
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinoneC17H13N3O4S355.37 g/molMethyl group at 1-position of quinolinoneTarget compound
3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinoneC16H11N3O4S341.34 g/molNo methyl group at 1-positionUnmethylated analog
1-(2-cyclopropylethyl)-3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxy-2(1H)-quinolinoneC21H18FN3O4S427.5 g/molCyclopropylethyl at 1-position; Fluoro at 6-positionMore complex derivative

These structural variations significantly impact the compounds' pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Impact of Structural Modifications

Research on this class of compounds has shown that modifications to the basic scaffold can significantly alter their biological activity. Specifically:

  • The presence of the methyl group at the 1-position of the quinolinone ring in the target compound may enhance its lipophilicity and cell membrane permeability.

  • Substitution with larger groups (such as the cyclopropylethyl group in the related compound) has been explored to potentially enhance binding affinity and metabolic stability.

  • Addition of halogens (such as fluorine in position 6) may increase the compound's potency by enhancing electronic properties and metabolic stability.

These structure-activity relationships provide valuable insights for the rational design of more potent and selective inhibitors of HCV polymerase .

Research Applications

Applications in Hepatitis C Research

The primary research application of 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone is in the field of Hepatitis C virus research. As an inhibitor of the viral RNA-dependent RNA polymerase, this compound serves as:

  • A tool for studying HCV replication mechanisms

  • A lead compound for the development of novel anti-HCV therapeutics

  • A probe for investigating polymerase structure and function

  • A reference compound for comparing the efficacy of other potential HCV inhibitors

The compound's specific inhibitory activity against HCV polymerase makes it valuable for researchers seeking to understand and combat this significant viral pathogen .

Synthesis and Characterization

Synthetic Approaches

The synthesis of 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone typically involves multi-step procedures that require expertise in heterocyclic chemistry. While specific synthetic routes may vary, they generally involve:

  • Preparation of the benzothiadiazine core structure

  • Synthesis of the 4-hydroxy-1-methyl-2(1H)-quinolinone moiety

  • Coupling of these two components through appropriate reactions

  • Oxidation to introduce the dioxido groups

  • Purification and characterization of the final product

These synthetic approaches require careful control of reaction conditions to ensure high yield and purity of the target compound.

Analytical Characterization

Comprehensive characterization of 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone is essential for confirming its identity and purity. Standard analytical techniques employed include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification

  • Infrared (IR) spectroscopy for functional group identification

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • X-ray crystallography for definitive structural determination when possible

These analytical methods collectively provide a comprehensive characterization of the compound, ensuring its suitability for research and potential therapeutic applications.

Future Research Directions

Optimization of Pharmacological Properties

Future research on 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone may focus on optimizing its pharmacological properties through:

  • Structural modifications to enhance potency and selectivity

  • Formulation strategies to improve solubility and bioavailability

  • Investigation of structure-activity relationships to identify critical molecular features

  • Development of prodrug approaches to enhance delivery to target tissues

These optimization efforts could lead to more effective derivatives with improved drug-like properties and enhanced therapeutic potential.

Exploration of Broader Antiviral Applications

While the current research focus is on HCV polymerase inhibition, future studies may explore the potential activity of 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone against other viral targets:

  • Investigation of activity against other RNA viruses with similar polymerase enzymes

  • Screening against emerging viral pathogens

  • Exploration of synergistic effects with established antiviral agents

  • Evaluation of potential for broad-spectrum antiviral activity

Such investigations could expand the utility of this compound class beyond HCV, potentially addressing other significant viral infections.

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